2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride
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Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO2S. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 2-Methyl-1,2,3,4-tetrahydroisoquinoline with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride involves its interaction with biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride can be compared with other tetrahydroisoquinoline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its role in neurotransmitter function and neuroprotection.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H12ClNO2S |
---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO2S/c1-12-6-5-9-8(7-12)3-2-4-10(9)15(11,13)14/h2-4H,5-7H2,1H3 |
InChI Key |
UHGBOWOOZWZPTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
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